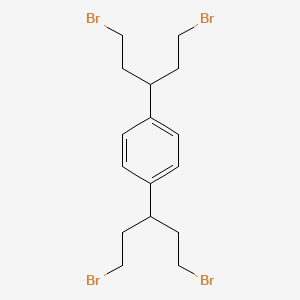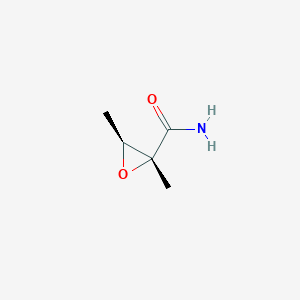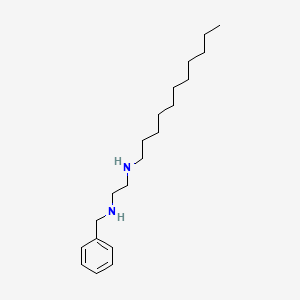
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine is an organic compound with the molecular formula C20H36N2 It is a diamine derivative, characterized by the presence of a benzyl group attached to one nitrogen atom and an undecyl chain attached to the other nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of benzylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine is reacted with ethylene oxide to form N-benzylethanolamine.
Step 2: N-benzylethanolamine is then reacted with undecylamine in the presence of a dehydrating agent such as thionyl chloride to yield N1-Benzyl-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N1-Benzyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The benzyl and undecyl groups contribute to the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diamine structure enables the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-Benzyl-N~2~-decylethane-1,2-diamine
- N~1~-Benzyl-N~2~-dodecylethane-1,2-diamine
- N~1~-Benzyl-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-Benzyl-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the combination of benzyl and undecyl groups. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
627521-09-9 |
|---|---|
Fórmula molecular |
C20H36N2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
N'-benzyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-13-16-21-17-18-22-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3 |
Clave InChI |
KCYQVWPFXMVOQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
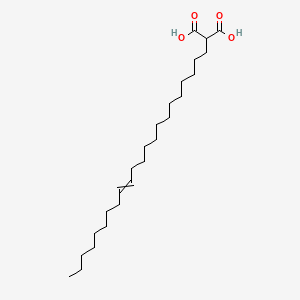
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
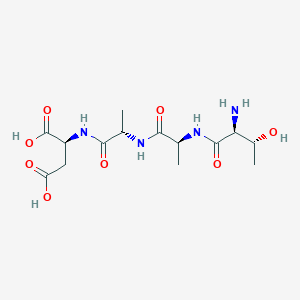
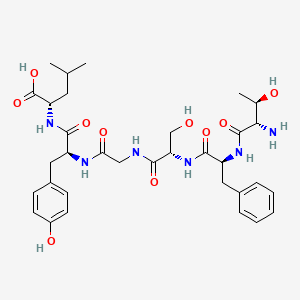
![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)
![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)

